molecular formula C21H22N6O2 B2418679 1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-19-0

1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2418679
CAS RN: 2034545-19-0
M. Wt: 390.447
InChI Key: FKSMTDILFJCAKF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrrole, a benzoyl group, an azetidine, a triazole, and a pyrrolidinone. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple nitrogen-containing rings (pyrrole, azetidine, and triazole) could result in interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives

Research has demonstrated the synthesis of new compounds based on structural motifs like pyrroles and azetidines, evaluating their potential in various biological applications. For instance, the synthesis of coumarin derivatives incorporating pyrrole units has been explored for their antimicrobial activity, suggesting a potential route for the development of new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, the creation of azetidine and pyrrolidine derivatives has been studied, with attention to their receptor binding properties, indicating possible applications in developing neuroleptic medications (Remy et al., 1983).

Antimicrobial and Antitumor Activity

Several studies have synthesized heterocyclic hybrids based on pyrrole scaffolds, assessing their antimicrobial and cytotoxic activity. This includes the investigation of compounds for their in vitro antibacterial, antifungal, and antitubercular activity, highlighting the potential of pyrrole derivatives in addressing various microbial infections and conditions (Joshi, More, & Kulkarni, 2013). Additionally, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has shown significant antitumor and antibacterial effects, further supporting the potential of these structures in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

Novel Synthetic Methodologies

The exploration of new synthetic methodologies utilizing components like azetidine and pyrrole is a significant area of research. For example, studies on the intramolecular azide to alkene cycloadditions for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines have contributed to the development of potent antitumor antibiotics, showcasing the versatility of these structures in synthetic organic chemistry (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that the compound has promising biological activity, future research could focus on optimizing its activity and reducing any side effects .

properties

IUPAC Name

1-[[1-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-20-4-3-11-25(20)12-17-13-27(23-22-17)19-14-26(15-19)21(29)16-5-7-18(8-6-16)24-9-1-2-10-24/h1-2,5-10,13,19H,3-4,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSMTDILFJCAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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